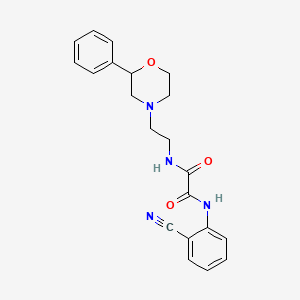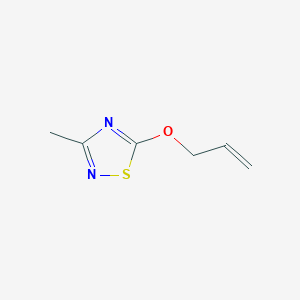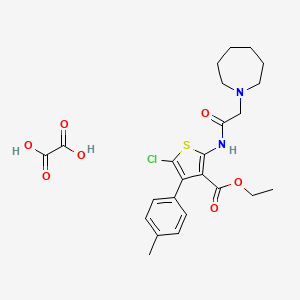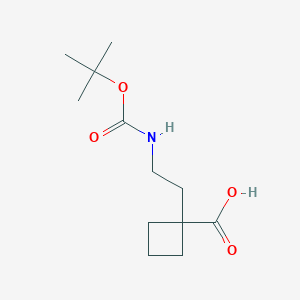
N-(4-fluorophenyl)-3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxamide, also known as FMeO-DAA, is a synthetic compound that has been of interest in scientific research due to its potential pharmacological properties.
Mecanismo De Acción
N-(4-fluorophenyl)-3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxamide activates GPR119 by binding to a specific site on the receptor, leading to the activation of downstream signaling pathways. This results in the release of insulin from pancreatic beta cells, which helps to regulate blood glucose levels. N-(4-fluorophenyl)-3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxamide also stimulates the release of incretin hormones, which promote glucose-dependent insulin secretion and inhibit glucagon secretion.
Biochemical and Physiological Effects
Studies have shown that N-(4-fluorophenyl)-3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxamide can improve glucose tolerance and insulin sensitivity in animal models of diabetes. N-(4-fluorophenyl)-3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxamide has also been shown to reduce body weight and improve lipid metabolism in obese mice. These effects are thought to be mediated by the activation of GPR119 and the subsequent release of insulin and incretin hormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-fluorophenyl)-3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxamide in lab experiments is its selectivity for GPR119, which allows for the specific targeting of this receptor. This can help to reduce off-target effects and improve the accuracy of the results. However, one limitation of N-(4-fluorophenyl)-3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxamide is its relatively low potency, which may require higher concentrations to achieve significant effects.
Direcciones Futuras
There are several potential future directions for research on N-(4-fluorophenyl)-3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxamide. One area of interest is the development of more potent analogs that can activate GPR119 at lower concentrations. Another potential direction is the investigation of the long-term effects of N-(4-fluorophenyl)-3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxamide on glucose and lipid metabolism in animal models and humans. Additionally, the potential use of N-(4-fluorophenyl)-3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxamide as a therapeutic agent for the treatment of diabetes and obesity warrants further investigation.
Métodos De Síntesis
N-(4-fluorophenyl)-3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the use of several reagents and solvents, including N,N-dimethylformamide, trifluoroacetic acid, and triethylamine. The final product is obtained through purification using column chromatography. The synthesis method has been optimized to increase the yield and purity of N-(4-fluorophenyl)-3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxamide has been studied for its potential pharmacological properties, including its ability to interact with G protein-coupled receptors (GPCRs) and modulate their activity. GPCRs are a large family of membrane proteins that play a critical role in cellular signaling and are the target of many drugs. N-(4-fluorophenyl)-3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxamide has been shown to selectively activate the G protein-coupled receptor 119 (GPR119), which is involved in the regulation of glucose and lipid metabolism.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-3-[[2-(4-methoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O4/c1-30-18-12-6-15(7-13-18)14-21(28)27-22-19-4-2-3-5-20(19)31-23(22)24(29)26-17-10-8-16(25)9-11-17/h2-13H,14H2,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMKISZBCLKQJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2696321.png)
![2-{[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2696322.png)


![1-(methylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)piperidine-4-carboxamide](/img/structure/B2696327.png)







![2,2-Difluoro-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-6-carboxylic acid](/img/structure/B2696342.png)
